N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide

Catalog No.
S3118832
CAS No.
2034210-06-3
M.F
C18H22N4O2
M. Wt
326.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidin...

CAS Number

2034210-06-3

Product Name

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide

IUPAC Name

N-(3-phenylpropyl)-3-pyridazin-3-yloxypyrrolidine-1-carboxamide

Molecular Formula

C18H22N4O2

Molecular Weight

326.4

InChI

InChI=1S/C18H22N4O2/c23-18(19-11-4-8-15-6-2-1-3-7-15)22-13-10-16(14-22)24-17-9-5-12-20-21-17/h1-3,5-7,9,12,16H,4,8,10-11,13-14H2,(H,19,23)

InChI Key

PRIHZDGGXUMXOH-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)NCCCC3=CC=CC=C3

solubility

not available

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a synthetic compound characterized by its unique molecular structure, which includes a pyrrolidine ring, a pyridazine moiety, and a phenylpropyl chain. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

The molecular formula of N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide can be represented as C16H20N4OC_{16}H_{20}N_{4}O, with a molecular weight of approximately 284.36 g/mol. The presence of the pyridazine ring contributes to its chemical reactivity and biological properties, making it a candidate for further investigation in various therapeutic areas.

Medicinal Chemistry

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide belongs to a class of compounds containing a pyrrolidine ring fused to a carboxamide group. This structural motif is present in various bioactive molecules, including some with potential therapeutic applications []. Research on similar compounds suggests potential avenues for investigating N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide:

  • Target Identification: The compound's specific biological target could be identified through in vitro and in vivo assays. This would involve testing the compound against various enzymes, receptors, or other cellular components to determine its interaction and potential for modulating their activity [].
  • Lead Optimization: If the compound shows promising activity against a specific target, it could be further optimized to improve its potency, selectivity, and pharmacokinetic properties. This would involve synthesizing and testing analogs with slight modifications to the structure [].

Materials Science

The presence of the aromatic groups (phenyl and pyridazine) and the heterocyclic ring (pyrrolidine) suggests potential applications in materials science. Here are some areas for exploration:

  • Organic Semiconductors: The compound's conjugated system (alternating single and double bonds) could allow for charge transport properties, making it a candidate for organic electronics applications [].
  • Supramolecular Chemistry: The molecule's functional groups could facilitate self-assembly into ordered structures through hydrogen bonding or other non-covalent interactions []. This could be useful in designing new materials with specific properties.
Involving N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide primarily focus on its synthesis and modification. Typical reactions may include:

  • Nucleophilic Substitution: The introduction of the pyridazine moiety can occur through nucleophilic substitution reactions where the pyridazine derivative reacts with an appropriate electrophile.
  • Amide Formation: The carboxamide functionality can be synthesized via the reaction of a carboxylic acid derivative with an amine, typically involving coupling agents to facilitate the reaction.
  • Alkylation: The phenylpropyl group can be introduced through alkylation reactions, where a suitable alkyl halide reacts with a nucleophile derived from the pyrrolidine structure.

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide exhibits promising biological activities that warrant further exploration. Preliminary studies suggest that it may have:

  • Anticancer Properties: Similar compounds have shown efficacy against various cancer cell lines, potentially acting as inhibitors of key signaling pathways involved in tumor growth.
  • Neuroprotective Effects: The structural features may allow for interaction with neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Activity: Compounds with similar functionalities often exhibit anti-inflammatory effects, indicating that this compound could also possess such properties.

The synthesis of N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide can be achieved through several methods:

  • Multi-step Synthesis: Starting from commercially available precursors, the synthesis may involve multiple steps including:
    • Formation of the pyrrolidine ring through cyclization.
    • Introduction of the phenylpropyl group via alkylation.
    • Coupling with a pyridazine derivative to form the final product.
  • One-pot Reactions: Advances in synthetic methodologies may allow for one-pot reactions that simplify the synthesis process by combining several steps into a single reaction vessel.

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has potential applications in:

  • Pharmaceutical Development: Its unique structure and biological activity make it a candidate for drug development targeting cancer and neurodegenerative diseases.
  • Research Tools: This compound can serve as a probe in biological research to elucidate mechanisms of action related to its pharmacological effects.

Interaction studies are essential to understand how N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes compared to known inhibitors.
  • Mechanism of Action Studies: Investigating how the compound influences cellular pathways and physiological responses.

Such studies are crucial for determining the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-{[3-(2-hydroxyphenyl)]pyrrolidin-1-carboxamide}Contains a hydroxypyridine groupPotential anticancer activity
1-(3-Phenylpropionyl)pyrrolidineSimilar phenylpropionamide structureNeuroprotective effects
2-Amino-N-[2-(pyridin-4-yl)ethyl]thietanContains thietan ringAnticancer properties

Uniqueness

What sets N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide apart from these compounds is its specific combination of functional groups, which may confer unique pharmacological properties not observed in other similar molecules. Its distinct structural features could lead to novel mechanisms of action, making it an interesting candidate for further research and development.

XLogP3

2

Dates

Last modified: 08-18-2023

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